![molecular formula C18H26N2O3S B2622961 (E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide CAS No. 2034997-08-3](/img/structure/B2622961.png)
(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine and biochemistry. This compound is commonly referred to as PFT-μ or PFTM, and it has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of PFT-μ involves the inhibition of protein-protein interactions mediated by the PDZ domain. This domain is found in a wide range of proteins involved in cellular signaling pathways, and its disruption has been linked to a range of diseases. PFT-μ binds to the PDZ domain and prevents its interaction with other proteins, thereby modulating cellular signaling pathways.
Biochemical and Physiological Effects:
PFT-μ has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of synaptic plasticity, and the regulation of immune responses. These effects are mediated by the modulation of cellular signaling pathways, including the Wnt/β-catenin pathway, the mTOR pathway, and the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PFT-μ is its specificity for the PDZ domain, which makes it a valuable tool for the study of protein-protein interactions. However, PFT-μ has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using PFT-μ.
Orientations Futures
There are several future directions for the study of PFT-μ. One potential direction is the development of new drugs and therapies based on PFT-μ for the treatment of diseases such as cancer and neurodegenerative disorders. Another direction is the investigation of the role of PFT-μ in the regulation of immune responses and the development of new immunomodulatory drugs. Additionally, the study of the biochemical and physiological effects of PFT-μ on different cell types and in different disease models could provide valuable insights into the mechanisms of action of this compound.
Méthodes De Synthèse
The synthesis of PFT-μ involves the reaction of (E)-2-phenylvinylsulfonamide with 1-(tetrahydrofuran-3-yl)piperidine in the presence of a palladium catalyst. This process has been optimized to produce high yields of PFT-μ with good purity. The resulting compound is a white powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Applications De Recherche Scientifique
PFT-μ has been the subject of numerous scientific studies due to its potential applications in medicine and biochemistry. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of protein-protein interactions and the modulation of cellular signaling pathways. This makes PFT-μ a promising candidate for the development of new drugs and therapies for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Propriétés
IUPAC Name |
(E)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c21-24(22,13-9-16-4-2-1-3-5-16)19-14-17-6-10-20(11-7-17)18-8-12-23-15-18/h1-5,9,13,17-19H,6-8,10-12,14-15H2/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAUXASTKRZOHD-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.